4-Hydroxypentan-2-one

Übersicht

Beschreibung

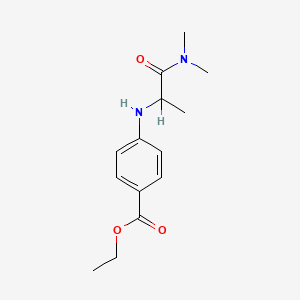

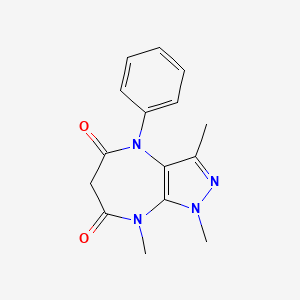

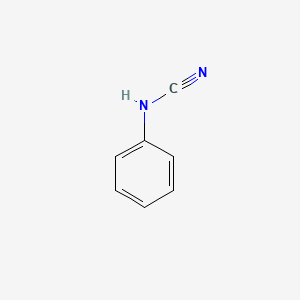

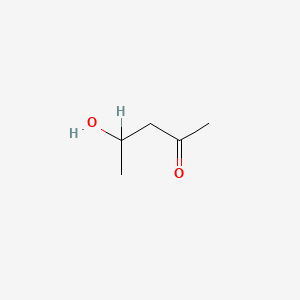

4-Hydroxypentan-2-one, also known as 2-Pentanone, 4-hydroxy-, is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.1317 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Hydroxypentan-2-one includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 16 bonds. There are 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

4-Hydroxypentan-2-one has a density of 1.0±0.1 g/cm3, a boiling point of 177.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C . It also has a molar refractivity of 26.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Flavor and Fragrance Chemistry

4-Hydroxypentan-2-one has significant applications in the field of flavor and fragrance chemistry. Bensch, Mosandl, and Fischer (1993) explored the stereoisomeric flavor compounds of 4-hydroxypentan-2-one, contributing to the understanding of its structural and sensory properties in enantiomeric forms (Bensch, Mosandl, & Fischer, 1993). Additionally, Darriet et al. (1995) identified 4-hydroxypentan-2-one as a powerful aromatic component in Vitis vinifera L. var. sauvignon wines, highlighting its role in the varietal aroma of these wines (Darriet et al., 1995).

Cancer Research

In the field of cancer research, Ragunathan, Ravi, and Krishna (2018) discovered the cytotoxic potential of 4-hydroxypentan-2-one extracted from Jacaranda mimosifolia on colorectal cancer cells. This study emphasized its potential as an anticancer agent, showcasing its ability to inhibit K-Ras protein and interact with cancer cell drug target proteins (Ragunathan, Ravi, & Krishna, 2018).

Photolysis and Photochemistry

The photolysis and photochemistry of hydroxyalkanones, including 4-hydroxypentan-2-one, have been studied extensively. Encinas, Rufs, and Lissi (1985) researched the photochemical behavior of various hydroxyketones, revealing insights into the photochemical decomposition mechanisms of compounds like 4-hydroxypentan-2-one (Encinas, Rufs, & Lissi, 1985).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis and catalysis, Deshmukh, Kinage, Kumar, and Meijboom (2010) explored the hydrogenation of acetylacetone to 4-hydroxypentan-2-one using ruthenium phenanthroline metal complexes. This research provided valuable insights into chemoselective hydrogenation processes and the potential of 4-hydroxypentan-2-one in industrial applications (Deshmukh, Kinage, Kumar, & Meijboom, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYZZYAEGNVNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864393 | |

| Record name | 4-Hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypentan-2-one | |

CAS RN |

4161-60-8 | |

| Record name | 4-Hydroxy-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4161-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypentan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004161608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC263780 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxypentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the potential of 4-Hydroxypentan-2-one as an anti-cancer agent?

A1: Research suggests that 4-Hydroxypentan-2-one, isolated from Jacaranda mimosifolia, exhibits cytotoxic activity against colorectal cancer cells (HCT-15 cell line) []. This compound demonstrated an IC50 value of 100 µg/ml against the HCT-15 cell line, indicating its potential as an anti-cancer agent [].

Q2: What is the mechanism of action for the compound's cytotoxic activity?

A2: In silico molecular docking analysis using AutoDock suggests that 4-Hydroxypentan-2-one targets the K-Ras protein, a key regulator of cell growth and proliferation []. The compound exhibits a strong binding affinity to K-Ras with a binding energy of -5.22 Kcal/mol and an inhibition constant of 148.89 µM, forming six hydrogen bonds during the interaction []. This interaction potentially disrupts K-Ras signaling pathways, leading to the observed cytotoxic effects.

Q3: What is the structural characterization of 4-Hydroxypentan-2-one?

A3: 4-Hydroxypentan-2-one has been characterized using various spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FT-IR), 13C-Nuclear Magnetic Resonance (13C-NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) [, ]. The compound crystallizes in the orthorhombic system with the space group Pbca [].

Q4: What is known about the stereochemistry of 4-Hydroxypentan-2-one?

A4: 4-Hydroxypentan-2-one possesses a chiral center, leading to the existence of enantiomers. Researchers have successfully synthesized and studied the properties of both enantiomers [, ]. This stereochemical aspect is crucial when considering biological activity, as different enantiomers can exhibit distinct pharmacological profiles.

Q5: Has 4-Hydroxypentan-2-one been used in the synthesis of other compounds?

A5: Yes, the (4R)-enantiomer of 4-Hydroxypentan-2-one serves as a key intermediate in the synthesis of (1S,3R,5R,7S)-sordidin, a pheromone component found in the banana weevil Cosmopolites sordidus []. This highlights the versatility of 4-Hydroxypentan-2-one as a building block in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.